1-(4-Aminophenyl)ethan-1-one oxime
Description
1-(4-Aminophenyl)ethan-1-one oxime is an oxime derivative characterized by an oxime (-NOH) functional group attached to a ketone at the 4-aminophenyl position. This compound serves as a versatile precursor in organic synthesis, particularly for forming Schiff bases and metal complexes due to its reactive amino and oxime groups . Its synthesis typically involves the reaction of 1-(4-aminophenyl)ethan-1-one with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate), followed by purification via recrystallization . The compound’s structural and electronic properties make it valuable in coordination chemistry and medicinal applications, such as antimicrobial and anticancer research .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(NE)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6+ |
InChI Key |
ZIBZGXFVQGQEBO-UXBLZVDNSA-N |
SMILES |
CC(=NO)C1=CC=C(C=C1)N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Aromatic Substitution Patterns
- 1-(4-Methoxyphenyl)ethan-1-one oxime (): Replaces the amino group (-NH₂) with a methoxy (-OCH₃) group. The electron-donating methoxy group alters electronic properties, reducing nucleophilicity compared to the amino-substituted analogue. Applications: Primarily used in photodynamic therapy and as a ligand in coordination chemistry .
Oxime Ether Derivatives
Antimicrobial Activity
- Thiophene-based oximes (e.g., 1-(2-thienyl)ethan-1-one oxime): Broad-spectrum activity (MIC = 8–16 µg/mL) attributed to sulfur’s electronegativity enhancing membrane disruption .
- O-Benzyl oxime ethers : Superior antifungal activity (e.g., Candida albicans, MIC = 4 µg/mL) due to increased lipophilicity .
Coordination Chemistry
- Schiff Base Metal Complexes: The amino group in 1-(4-aminophenyl)ethan-1-one oxime condenses with aldehydes (e.g., salicylaldehyde derivatives) to form tridentate ligands. These complexes with Co(II), Ni(II), and Cu(II) show anticancer activity (IC₅₀ = 12–25 µM) .
- Methoxy-substituted analogues: Form less stable complexes due to weaker donor capacity of -OCH₃ compared to -NH₂ .
Crystallographic and Spectral Data
Research Findings and Key Insights
Substituent Effects: The amino group in this compound enhances its reactivity in Schiff base formation compared to methoxy or bromo analogues .
Biological Performance : Thiophene- and benzyl-substituted derivatives exhibit superior antimicrobial activity due to improved membrane interaction and solubility .
Structural Stability: Crystallographic studies reveal that hydrogen bonding in the amino-substituted oxime contributes to its thermal stability, whereas methoxy analogues rely on weaker van der Waals interactions .
Preparation Methods
Hydroxylamine Hydrochloride/KOH Method
A classic procedure involves refluxing 1-(4-Aminophenyl)ethanone with hydroxylamine hydrochloride in the presence of potassium hydroxide. In a representative protocol:
-
Reagents : Hydroxylamine hydrochloride (5.0 g, 71.94 mmol), KOH (3.0 g, 53.48 mmol), and 1-(4-Aminophenyl)ethanone (8.0 g, 59.62 mmol).
-
Conditions : Ethanol/water solvent system, reflux for 30–45 minutes.
-
Workup : Neutralization with 1N KOH, precipitation in ice-water, and recrystallization from diethyl ether.
The reaction proceeds via the intermediate formation of a hydroxylamine-KOH complex, which facilitates nucleophilic attack on the carbonyl carbon. The IR spectrum of the product confirms oxime formation through the disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of C=N (1429–1497 cm⁻¹) and O–H (3212 cm⁻¹) stretches.
Hydroxylamine Sulfate/Methanol Method
An alternative approach uses hydroxylamine sulfate in methanol under reflux:
-
Reagents : 1-(4-Aminophenyl)ethanone (10 mmol), hydroxylamine sulfate (12 mmol).
-
Conditions : Methanol solvent, reflux for 2 hours.
-
Yield : 85–90%.
This method avoids alkaline conditions, simplifying purification. The ¹H NMR spectrum (DMSO-d₆) shows a singlet at δ 11.24 ppm for the oxime hydroxyl group and aromatic protons at δ 7.65–6.60 ppm.
Reduction of 1-(4-Nitrophenyl)ethanone Oxime
For substrates where the amine group is sensitive to reaction conditions, a two-step synthesis involving nitro reduction has been developed.
Catalytic Hydrogenation
-
Step 1 : Oximation of 1-(4-Nitrophenyl)ethanone using hydroxylamine hydrochloride/KOH, yielding 1-(4-Nitrophenyl)ethanone oxime (89% yield).
-
Step 2 : Reduction of the nitro group using a borane-ammonia complex and CuO catalyst in methanol at 50°C for 20 minutes.
This method is advantageous for avoiding harsh acidic or basic conditions during the reduction step. The final product’s purity (>95%) is confirmed by HPLC.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate oximation. Preliminary studies report a 15-minute reaction time with comparable yields (80–85%) to conventional methods.
Solid-Phase Synthesis
Immobilization of the ketone precursor on silica gel has been explored, though yields remain modest (45–50%) due to incomplete reagent diffusion.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar oxime group (C=N–O dihedral angle: 8.2°) and a three-dimensional hydrogen-bonded network (O–H···N and N–H···O interactions).
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Direct Oximation (HCl/KOH) | 31–51% | 95% | Cost-effective | Moderate yields |
| Hydroxylamine Sulfate | 85–90% | 98% | High purity | Requires methanol |
| Nitro Reduction | 90% | >95% | Amine protection | Two-step process |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- HPLC : Quantifies purity and detects byproducts (e.g., unreacted ketone) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .
Advanced Tip : Pair experimental data with computational tools (e.g., Gaussian for DFT-optimized structures) to predict spectral features .
How does the oxime functional group influence the biological activity of 1-(4-Aminophenyl)ethan-1-one derivatives?
Advanced Research Focus
The oxime moiety enhances bioactivity through:
- Metal chelation : Binds to enzymatic active sites (e.g., 1-deoxy-D-xylulose-5-phosphate synthase inhibitors) .
- Lipophilicity modulation : Measured via RP-HPLC (log kw values <5), oxime ethers improve membrane permeability while adhering to Lipinski’s rules .
- Hydrogen bonding : Stabilizes interactions with biological targets (e.g., antimicrobial agents) .
Case Study : (E)-2-(4-Aminophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one oxime showed 77% yield and activity against bacterial strains via hydroxyl group-mediated H-bonding .
What strategies are effective for troubleshooting low yields in Schiff base formation using this compound?
Advanced Research Focus
Schiff base synthesis requires precise control of:
- pH : Use potassium acetate (3.0 equiv.) to deprotonate the amine and activate the aldehyde .
- Solvent polarity : Ethanol or methanol balances reactivity and solubility .
- Catalyst-free conditions : Avoids side reactions; heating at 338 K for 5–10 hours ensures completion .
Data Contradiction : Some studies report yields <30% due to steric hindrance from substituents (e.g., tert-butyl groups). Solutions include using excess aldehyde (1.2 equiv.) .
How can computational chemistry aid in predicting the stability and reactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates conformational changes under physiological conditions .
- DFT Calculations : Predicts thermodynamic stability of E/Z isomers (ΔG < 2 kcal/mol favors Z-form) .
- Docking Studies : Models interactions with target proteins (e.g., antimicrobial enzymes) .
Validation : Experimental log P values strongly correlate with computed lipophilicity parameters (R² > 0.9) .
What are the best practices for handling air- and moisture-sensitive oxime derivatives during synthesis?
Q. Basic Research Focus
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the amino group .
- Drying agents : Molecular sieves (3Å) in reaction mixtures absorb moisture .
- Storage : Amber glass vials at 253 K under N₂ gas .
Safety Note : Avoid prolonged exposure to light, which can catalyze decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
